molecular formula C7H7NO4S B6176063 4-carbamoylbenzene-1-sulfonic acid CAS No. 802873-37-6

4-carbamoylbenzene-1-sulfonic acid

Cat. No.: B6176063
CAS No.: 802873-37-6
M. Wt: 201.2
InChI Key:
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Description

. This compound is characterized by the presence of both a carbamoyl group (-CONH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. It is a white crystalline solid that is soluble in water and commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylbenzene-1-sulfonic acid typically involves the sulfonation of 4-aminobenzamide. The reaction is carried out by treating 4-aminobenzamide with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions generally include elevated temperatures and controlled addition of sulfuric acid to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed:

Scientific Research Applications

4-Carbamoylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-carbamoylbenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophiles. These interactions enable the compound to modify proteins, enzymes, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

    4-Aminobenzenesulfonic acid: Lacks the carbamoyl group but has similar sulfonic acid functionality.

    4-Carboxybenzenesulfonic acid: Contains a carboxyl group (-COOH) instead of a carbamoyl group.

    4-Nitrobenzenesulfonic acid: Contains a nitro group (-NO2) instead of a carbamoyl group.

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

802873-37-6

Molecular Formula

C7H7NO4S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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